molecular formula C11H13N3 B158241 N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine CAS No. 137898-63-6

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine

Cat. No.: B158241
CAS No.: 137898-63-6
M. Wt: 187.24 g/mol
InChI Key: HGPCBARWMCNXGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine typically involves the reaction of 3-methylquinoxaline with N-methylmethanamine under controlled conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (Et3N) to facilitate the reaction . The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylmethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a variety of N-substituted quinoxaline compounds.

Scientific Research Applications

Anticancer Properties

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine has been studied for its anticancer properties, particularly as a VEGFR-2 inhibitor. Recent studies have synthesized derivatives based on the quinoxaline structure, demonstrating significant antiproliferative effects against human cancer cell lines such as MCF-7 and HepG-2. For instance, compounds derived from 3-methylquinoxaline exhibited IC50 values ranging from 2.7 nM to 5.8 mM, indicating strong potential for therapeutic use in cancer treatment .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can include various reagents and conditions to ensure high yield and purity. Common methods include the use of microwave-assisted synthesis techniques, which enhance reaction rates and improve product quality .

Table 1: Summary of Synthetic Methods

MethodAdvantagesKey Reagents
Microwave-Assisted SynthesisFaster reaction timesDMF, KI
Traditional HeatingEstablished protocolsPotassium salts
Automated SynthesisHigh precision in yieldsVarious coupling agents

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Studies indicate that modifications to the quinoxaline structure significantly influence biological activity.

Influence of Functional Groups

The presence of electron-donating or electron-withdrawing groups affects the compound's binding affinity to target proteins such as VEGFR-2. For example, derivatives incorporating hydrophobic tails or specific aromatic groups have shown enhanced activity compared to simpler structures .

Table 2: SAR Insights

Compound VariantIC50 (nM)Observations
15b (with electron-withdrawing group)3.4Higher activity compared to aliphatic variants
17b (with hydrophobic tail)2.7Most potent VEGFR-2 inhibitor
11e (incorporating 3-methylquinoxalin-2(1H)-one)Not specifiedInduced significant apoptosis

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, quinoxaline, shares the core structure but lacks the N-methylmethanamine group.

    3-Methylquinoxaline: This compound is similar but does not have the N-methylmethanamine substitution.

    N-Methylquinoxaline: Similar to N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine but without the additional methyl group on the quinoxaline ring.

Uniqueness

This compound is unique due to the presence of both the N-methylmethanamine group and the methyl group on the quinoxaline ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to its simpler analogs .

Biological Activity

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoxaline ring structure, which is known for its ability to interact with various biological targets. The presence of the methyl group at the 3-position enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against a range of pathogens.
  • Anticancer Properties : Research indicates that it may inhibit tumor growth by targeting molecular pathways involved in cancer progression.

Anticancer Activity

Recent studies have focused on the anticancer potential of quinoxaline derivatives, including this compound. A notable study evaluated a series of 3-methylquinoxaline derivatives for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most active compounds demonstrated IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)
This compoundMCF-72.3
DoxorubicinMCF-73.23
Other derivativesHepG2Varies

Antimicrobial Activity

The quinoxaline derivatives have also been assessed for their antimicrobial properties. In vitro studies showed that certain derivatives exhibited significant antibacterial and antifungal activities. For instance, compounds derived from the quinoxaline framework demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

  • VEGFR-2 Inhibition : A study synthesized several 3-methylquinoxaline-based compounds aimed at inhibiting VEGFR-2, a critical receptor in tumor angiogenesis. The results indicated that modifications at specific positions on the quinoxaline ring could enhance binding affinity and biological activity .
  • Antiviral Activity : Research has also explored the antiviral properties of quinoxaline derivatives, particularly against Tobacco Mosaic Virus (TMV). Some compounds exhibited EC50 values lower than those of reference antiviral agents, highlighting their potential as antiviral therapeutics .

Properties

IUPAC Name

N-methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPCBARWMCNXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577440
Record name N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137898-63-6
Record name N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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